molecular formula C2H3ClO2 B156425 2-chloroacetic acid CAS No. 1681-52-3

2-chloroacetic acid

Cat. No.: B156425
CAS No.: 1681-52-3
M. Wt: 95.49 g/mol
InChI Key: FOCAUTSVDIKZOP-VQEHIDDOSA-N
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Description

2-chloroacetic acid is a labeled compound where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound has the molecular formula ClCH2^13COOH and is a derivative of chloroacetic acid, which is a chlorinated derivative of acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloroacetic acid can be synthesized through the chlorination of acetic acid-1-13C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as acetic anhydride. The reaction conditions include maintaining a temperature of around 70-100°C and ensuring the presence of sunlight to facilitate the chlorination process .

Industrial Production Methods

Industrial production of chloroacetic acid-1-13C follows similar methods to those used for chloroacetic acid. The primary method involves the chlorination of acetic acid-1-13C. Another method includes the hydrolysis of trichloroethylene-1-13C in the presence of water and hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

2-chloroacetic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in chloroacetic acid-1-13C can be replaced by nucleophiles such as hydroxide ions, ammonia, or thiols.

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with ammonia or amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in aqueous or alcoholic solutions at room temperature.

    Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used, and the reaction is conducted at elevated temperatures.

    Amidation: Ammonia or amines are used as reagents, and the reaction is carried out at room temperature or slightly elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Glycolic acid, thioglycolic acid, and aminoacetic acid (glycine).

    Esterification: Methyl chloroacetate, ethyl chloroacetate.

    Amidation: Chloroacetamide, glycine.

Scientific Research Applications

2-chloroacetic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of chloroacetic acid-1-13C is similar to that of chloroacetic acid. It primarily involves the reactivity of the carboxyl group and the ease of substitution of the chlorine atom. The labeled carbon-13 atom allows for detailed tracking and analysis of the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon and subsequent substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloroacetic acid is unique due to its specific isotopic labeling, which makes it particularly useful for NMR and mass spectrometry studies. Its reactivity and the ease of substitution of the chlorine atom make it a versatile compound in synthetic organic chemistry and biochemical research.

Properties

CAS No.

1681-52-3

Molecular Formula

C2H3ClO2

Molecular Weight

95.49 g/mol

IUPAC Name

2-chloroacetic acid

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1

InChI Key

FOCAUTSVDIKZOP-VQEHIDDOSA-N

Isomeric SMILES

C([13C](=O)O)Cl

SMILES

C(C(=O)O)Cl

Canonical SMILES

C(C(=O)O)Cl

Pictograms

Corrosive; Acute Toxic; Environmental Hazard

Origin of Product

United States

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